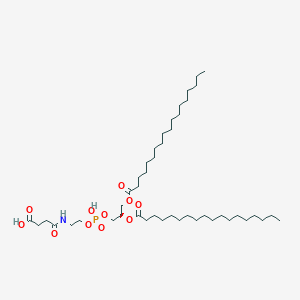

DSPE-succinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H86NO11P |

|---|---|

Molecular Weight |

848.1 g/mol |

IUPAC Name |

4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53)/t41-/m1/s1 |

InChI Key |

YHASCFOFGLKNAQ-VQJSHJPSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

DSPE-Succinic Acid: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Guide to the Synthesis, Characterization, and Application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid) in Advanced Drug Delivery Systems.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid), commonly referred to as DSPE-succinic acid, is a functionalized phospholipid that has emerged as a critical component in the field of drug delivery. Its unique structure, featuring a hydrophobic tail composed of two 18-carbon stearoyl chains and a hydrophilic headgroup terminating in a reactive carboxylic acid, makes it an invaluable tool for the formulation of sophisticated nanocarriers such as liposomes and nanoparticles.[1][2] The terminal carboxyl group provides a convenient handle for the covalent attachment of a wide array of molecules, including targeting ligands, polymers, and imaging agents, thereby enabling the development of targeted and multifunctional drug delivery systems.[3][4] This technical guide provides a detailed overview of this compound, encompassing its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white powder with a molecular weight of approximately 848.14 g/mol .[5] It is sparingly soluble in aqueous solutions but can be dissolved in organic solvents such as chloroform and methanol. The amphipathic nature of this compound allows it to self-assemble in aqueous environments, forming lipid bilayers that are the fundamental structure of liposomes.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C45H86NO11P | |

| Molecular Weight | 848.14 g/mol | |

| CAS Number | 248253-94-3 | |

| Appearance | White to off-white powder | - |

| Purity | Typically ≥95% | |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with succinic anhydride. This reaction results in the formation of a stable amide bond, linking the succinyl group to the primary amine of the DSPE headgroup.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Succinic anhydride

-

Triethylamine (TEA)

-

Anhydrous chloroform

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DSPE in anhydrous chloroform under an inert atmosphere of argon or nitrogen.

-

Addition of Reagents: To the DSPE solution, add a molar excess (typically 1.5-2 equivalents) of succinic anhydride and triethylamine. Triethylamine acts as a base to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 0.1 M HCl) and then with brine to remove unreacted succinic anhydride and triethylamine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of chloroform and methanol, often with a small amount of acetic acid, is used as the eluent to isolate the pure this compound.

-

Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Delivery

The primary application of this compound is in the formulation of functionalized liposomes and nanoparticles for targeted drug delivery. The terminal carboxyl group serves as a versatile anchor for the attachment of various moieties.

Liposome Formulation

This compound can be incorporated into liposomal formulations to impart a negative surface charge and to provide a reactive surface for further modifications. The thin-film hydration method is a common technique for preparing liposomes containing this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform/Methanol mixture (e.g., 2:1 v/v)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the chloroform/methanol mixture in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

-

Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Film Hydration: The lipid film is hydrated with the aqueous buffer (containing the drug if applicable) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Purification: Unencapsulated drug and other impurities are removed by techniques such as dialysis or size exclusion chromatography.

-

Characterization: The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency is also determined.

Caption: Workflow for liposome formulation using thin-film hydration.

Conjugation of Targeting Ligands

The carboxylic acid group of this compound can be activated to react with primary amines on targeting ligands, such as peptides or antibodies, to create targeted drug delivery systems. A common method for this conjugation is through the use of carbodiimide chemistry, often involving N-hydroxysuccinimide (NHS) to enhance efficiency.

Materials:

-

This compound-containing liposomes

-

Peptide with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or glycine)

Procedure:

-

Activation of Carboxyl Groups: The this compound on the surface of pre-formed liposomes is activated by adding EDC and NHS (or Sulfo-NHS) in an activation buffer. The reaction is typically carried out at room temperature for 15-30 minutes.

-

Conjugation: The activated liposomes are then mixed with the peptide solution in a coupling buffer. The pH is raised to facilitate the reaction between the NHS-activated carboxyl groups and the primary amines of the peptide. The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.

-

Quenching: Any unreacted NHS-esters are quenched by adding a quenching solution.

-

Purification: The peptide-conjugated liposomes are purified from unreacted peptide and coupling reagents by size exclusion chromatography or dialysis.

-

Characterization: The success of the conjugation can be confirmed by various analytical techniques, including HPLC, SDS-PAGE (for larger ligands), and by measuring the change in zeta potential of the liposomes.

Caption: Workflow for peptide conjugation to this compound liposomes.

Characterization of this compound and its Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of this compound and its formulations.

Characterization Techniques

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of this compound and its conjugates. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in this compound and to monitor the success of conjugation reactions. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of this compound and its derivatives. |

| Dynamic Light Scattering (DLS) | To measure the size distribution and polydispersity index (PDI) of liposomes and nanoparticles. |

| Zeta Potential Analysis | To determine the surface charge of liposomes, which is crucial for stability and interaction with biological systems. |

| High-Performance Liquid Chromatography (HPLC) | For purification and quantification of this compound and its conjugates. |

| Size Exclusion Chromatography (SEC) | For the purification of liposomes and to separate conjugated from unconjugated molecules. |

Conclusion

This compound is a highly versatile and valuable phospholipid for the development of advanced drug delivery systems. Its well-defined structure and the reactivity of its terminal carboxyl group provide a robust platform for the creation of functionalized nanocarriers. The experimental protocols and characterization techniques outlined in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work, ultimately contributing to the advancement of targeted and personalized medicine.

References

An In-depth Technical Guide to DSPE-Succinic Acid: Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-(succinic acid), commonly referred to as DSPE-succinic acid. This functionalized phospholipid has garnered significant attention in the field of drug delivery for its utility in creating stable, long-circulating, and targetable liposomal formulations. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the development of advanced drug delivery systems.

Core Chemical Structure and Properties

This compound is a derivative of the saturated phospholipid DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine). Its structure is characterized by a hydrophilic head group and two hydrophobic tails, allowing it to readily integrate into lipid bilayers. The key modification is the addition of a succinic acid moiety to the primary amine of the phosphoethanolamine headgroup via an amide linkage. This terminal carboxylic acid group provides a versatile handle for the covalent attachment of various molecules, such as targeting ligands or polyethylene glycol (PEG).

The IUPAC name for this compound is 4-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-4-oxobutanoic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the formulation of drug delivery systems.

| Property | Value | References |

| Molecular Formula | C45H86NO11P | [1][2] |

| Molecular Weight | 848.14 g/mol | [3][4] |

| CAS Number | 248253-94-3 | |

| Appearance | White to off-white solid | |

| pKa | The terminal carboxylic acid has an estimated pKa value in the range of 4.0-5.0, similar to succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6), though this can be influenced by the lipid bilayer environment. | |

| Solubility | Soluble in dimethylformamide (DMF) at 3.33 mg/mL. Generally soluble in organic solvents like chloroform and methanol. Sparingly soluble in aqueous solutions. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with succinic anhydride. The primary amine of DSPE acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of a stable amide bond.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

Succinic anhydride

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous chloroform or a similar aprotic solvent

-

Argon or Nitrogen gas

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

-

Ninhydrin stain

Procedure:

-

Dissolve DSPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add a slight molar excess of succinic anhydride to the DSPE solution.

-

Add a molar equivalent of triethylamine to the reaction mixture to act as a base and facilitate the reaction.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography. The disappearance of the DSPE spot (which is ninhydrin-positive) and the appearance of a new, lower Rf spot (ninhydrin-negative) indicates the completion of the reaction.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a chloroform/methanol gradient to yield pure this compound.

-

The final product is dried under vacuum to remove any residual solvent.

Preparation of this compound-Containing Liposomes for Doxorubicin Delivery

This protocol describes the preparation of liposomes incorporating this compound, which can be used for passive targeting or further functionalized. Doxorubicin is loaded using a pH gradient method.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

This compound

-

Doxorubicin hydrochloride

-

Chloroform

-

Citrate buffer (300 mM, pH 4.0)

-

HEPES buffered saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

Sephadex G-50 column

-

Polycarbonate membranes (100 nm pore size)

-

Extruder device

Procedure:

-

Lipid Film Hydration:

-

Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film further under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with citrate buffer (pH 4.0) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Liposome Extrusion:

-

Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder to form small unilamellar vesicles (SUVs).

-

-

Doxorubicin Loading:

-

Adjust the external pH of the liposome suspension to 7.4 by adding a calculated amount of a basic solution (e.g., 1 M sodium carbonate) or by exchanging the external buffer with HBS using a Sephadex G-50 column.

-

Prepare a stock solution of doxorubicin hydrochloride in water.

-

Add the doxorubicin solution to the liposome suspension at a drug-to-lipid ratio of approximately 1:5 (w/w).

-

Incubate the mixture at 60°C for 30-60 minutes to facilitate the loading of doxorubicin into the liposomes via the pH gradient.

-

-

Purification and Characterization:

-

Remove unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column, eluting with HBS.

-

Characterize the final liposomal formulation for particle size and zeta potential using dynamic light scattering (DLS).

-

Determine the encapsulation efficiency by disrupting the liposomes with a detergent (e.g., Triton X-100) and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

-

Signaling Pathways and Experimental Workflows

This compound is a key component in the design of targeted drug delivery systems. For instance, its terminal carboxyl group can be conjugated to targeting ligands such as folic acid, which enables the liposomes to bind to folate receptors that are overexpressed on the surface of many cancer cells. This interaction triggers receptor-mediated endocytosis, a specific cellular uptake mechanism.

Folate Receptor-Mediated Endocytosis Pathway

The following diagram illustrates the cellular uptake of a folate-targeted liposome, where this compound acts as a linker for the folic acid ligand.

Caption: Folate receptor-mediated endocytosis of a targeted liposome.

This pathway illustrates how folate-conjugated liposomes are internalized by cancer cells. The binding of folate to its receptor triggers the engulfment of the liposome into an early endosome. As the endosome matures and its internal pH decreases, the liposome can become destabilized, leading to the release of its drug payload into the cytoplasm. The folate receptor is then recycled back to the cell surface.

Experimental Workflow for Evaluating Targeted Liposome Uptake

The following diagram outlines a typical experimental workflow to assess the efficacy of targeted liposome uptake in vitro.

Caption: Workflow for assessing targeted liposome uptake by cancer cells.

This workflow begins with the preparation of fluorescently labeled liposomes, both with (targeted) and without (non-targeted) the targeting ligand. These are then incubated with cancer cells known to express the target receptor. After removing any unbound liposomes, the cellular uptake can be visualized qualitatively using fluorescence microscopy and quantified using flow cytometry. This comparison allows researchers to determine the effectiveness of the targeting strategy.

Conclusion

This compound is a valuable and versatile phospholipid for the development of sophisticated drug delivery systems. Its well-defined chemical structure and the reactivity of its terminal carboxyl group enable the creation of long-circulating and actively targeted liposomes. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound in their work, paving the way for more effective and targeted therapies.

References

- 1. Enhanced antitumor efficacy of folate‐linked liposomal doxorubicin with TGF‐β type I receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Applications of DSPE-Succinic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a versatile, amphiphilic phospholipid derivative that has garnered significant attention in biomedical research. Its unique structure, featuring a lipid tail, a phosphate group, and a terminal carboxylic acid moiety, makes it an invaluable tool for the formulation of advanced drug delivery systems and bioconjugation.[1] The lipid portion facilitates the self-assembly of this compound into nanostructures such as liposomes and micelles in aqueous environments, while the reactive succinic acid head group provides a convenient handle for the covalent attachment of targeting ligands, polymers, and therapeutic molecules.[1] This guide provides an in-depth overview of the core applications of this compound in research, with a focus on drug delivery, nanoparticle functionalization, and immunology.

Core Applications of this compound

Drug Delivery and Nanoparticle Formulation

This compound is a key component in the development of sophisticated nanocarriers for therapeutic agents. Its ability to integrate into lipid bilayers allows for the creation of stable liposomes and micelles that can encapsulate both hydrophobic and hydrophilic drugs, protecting them from premature degradation and improving their pharmacokinetic profiles.

Liposomes: These are vesicular structures composed of one or more lipid bilayers. This compound is incorporated into liposomal formulations to enhance stability and provide a surface for functionalization.

Micelles: These are colloidal particles with a hydrophobic core and a hydrophilic shell. This compound can be used to form micelles for the solubilization of poorly water-soluble drugs.

The terminal carboxylic acid group of this compound is particularly important for active targeting. Through covalent conjugation, targeting moieties such as antibodies, peptides (e.g., RGD), and small molecules (e.g., folic acid) can be attached to the surface of these nanocarriers.[2] This functionalization enables the specific recognition of and binding to receptors that are overexpressed on the surface of target cells, such as cancer cells, thereby enhancing drug accumulation at the desired site and minimizing off-target toxicity.[3]

Surface Functionalization of Nanoparticles

Beyond lipid-based systems, this compound is employed for the surface modification of a wide range of nanoparticles, including polymeric nanoparticles and quantum dots. The hydrophobic lipid tails can be anchored into the nanoparticle core, leaving the hydrophilic succinic acid head groups exposed on the surface. This surface functionalization imparts several advantageous properties:

-

Biocompatibility: The phospholipid structure mimics natural cell membranes, reducing the immunogenicity of the nanoparticles.

-

Colloidal Stability: The negatively charged succinic acid groups can provide electrostatic repulsion, preventing nanoparticle aggregation.

-

Further Conjugation: The surface carboxyl groups serve as attachment points for various functional molecules, enabling the development of multifunctional nanoparticles for simultaneous imaging and therapy (theranostics).[3]

Immunology and Vaccine Development

This compound is also finding applications in the field of immunology, particularly in the development of advanced vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Liposomes containing this compound can act as delivery vehicles for antigens and immunostimulatory molecules.

The surface of these liposomes can be functionalized with targeting ligands to direct the vaccine to specific antigen-presenting cells (APCs), such as dendritic cells, which are crucial for initiating an adaptive immune response. Furthermore, the succinate moiety itself may have immunomodulatory effects. Research has shown that succinate can influence the function of immune cells by acting as a signaling molecule. This suggests that this compound-containing nanoparticles could not only deliver antigens but also actively modulate the immune response to achieve a desired therapeutic or prophylactic outcome.

Quantitative Data on this compound Formulations

Table 1: Physicochemical Characterization of DSPE-Acid Containing Nanoparticles

| Formulation Type | Drug/Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Liposomes | Vincristine Sulfate | 110.5 | < 0.2 | -4.0 | |

| PEG-PLGA Coated Liposomes | Vincristine Sulfate | 125.2 | < 0.2 | -28.5 | |

| DSPE-PEG2000/Soluplus Nanoparticles (1:1 ratio) | - | 116.6 | 0.112 | -13.7 | |

| LyP-1 Peptide-Targeted Nanoparticles | Doxorubicin | 79 ± 3 | 0.183 ± 0.018 | -39 ± 4 | |

| Control Nanoparticles (no peptide) | Doxorubicin | 68 ± 4 | 0.161 ± 0.015 | -37 ± 3 | |

| DSPE-mPEG2000 Micelles | - | 9.6 ± 0.6 | - | -2.7 ± 1.1 |

Table 2: Drug Loading and In Vivo Efficacy of DSPE-Acid Containing Nanoparticles

| Formulation Type | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vivo Model | Tumor Growth Inhibition | Reference |

| Liposomes | Vincristine Sulfate | ~2.0 mg/mL | ~99.0% | - | - | |

| LyP-1 Peptide-Targeted Nanoparticles | Doxorubicin | ~10% | ~85% | Osteosarcoma (K7M2) | Significant reduction vs. control | |

| PEGylated Cancer Cell Membrane-Coated Nanoparticles | Doxorubicin & Curcumin | - | - | Esophageal Carcinoma (TE10/DOX) | Effective inhibition of resistant tumors |

Experimental Protocols

Preparation of this compound Containing Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Organic solvent (e.g., chloroform, chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Drug to be encapsulated (optional)

Procedure:

-

Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, it should also be dissolved at this stage.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the aqueous hydration buffer (pre-warmed to a temperature above the lipid phase transition temperature) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Agitate the flask by vortexing or hand-shaking until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

-

Sizing: To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to downsizing. This can be achieved by:

-

Sonication: Using a probe or bath sonicator.

-

Extrusion: Repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.

-

-

Purification: Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

-

Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Covalent Conjugation of a Peptide to this compound Liposomes

This protocol outlines the conjugation of an amine-containing peptide to the carboxylic acid groups on the surface of pre-formed this compound liposomes using EDC/NHS chemistry.

Materials:

-

This compound containing liposomes in a suitable buffer (e.g., MES buffer, pH 6.0)

-

Peptide with a primary amine group

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

-

Activation of Carboxyl Groups: To the liposome suspension, add EDC and NHS (or Sulfo-NHS) to a final concentration of several-fold molar excess over the this compound. Incubate at room temperature for 15-30 minutes with gentle stirring. This reaction activates the carboxyl groups to form a more stable amine-reactive NHS ester.

-

Conjugation: Add the peptide solution to the activated liposome suspension. Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction between the NHS ester and the primary amine of the peptide. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add a quenching solution to stop the reaction by reacting with any remaining NHS esters.

-

Purification: Remove unconjugated peptide and reaction byproducts by dialysis against a suitable buffer or by size exclusion chromatography.

-

Characterization: Confirm the successful conjugation of the peptide to the liposomes using appropriate analytical techniques such as HPLC, mass spectrometry (for the conjugated lipid), or a BCA protein assay to quantify the amount of conjugated peptide.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Targeted Drug Delivery

The following diagram illustrates a typical experimental workflow for the development and evaluation of a targeted drug delivery system using this compound functionalized nanoparticles.

Caption: Experimental workflow for developing targeted nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

This diagram illustrates the proposed mechanism of cellular uptake and intracellular drug release for a targeted nanoparticle functionalized with this compound.

Caption: Cellular uptake and intracellular trafficking of targeted nanoparticles.

Conclusion

This compound is a powerful and versatile tool in the field of biomedical research, particularly for the development of advanced drug delivery systems. Its ability to self-assemble into nanostructures and its reactive headgroup for covalent functionalization enable the creation of highly engineered nanoparticles capable of targeted therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals looking to leverage the unique properties of this compound in their work. As research continues, the applications of this and related functionalized phospholipids are expected to expand, further contributing to the development of more effective and personalized medicines.

References

DSPE-Succinic Acid for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Leveraging a Versatile Linker for Targeted Therapeutics

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) has emerged as a critical component in the field of bioconjugation, particularly for the development of targeted drug delivery systems. Its unique amphiphilic structure, combining a lipid tail with a hydrophilic polyethylene glycol (PEG) spacer terminating in a reactive succinic acid group, enables the stable incorporation into lipid-based nanoparticles and the covalent attachment of a wide array of biomolecules. This guide provides a comprehensive overview of this compound, its properties, and its application in bioconjugation for advanced therapeutic strategies.

This compound is a phospholipid derivative that readily integrates into liposomal and nanoparticle formulations. The terminal carboxylic acid group is the key functional moiety for bioconjugation, allowing for the attachment of amine-containing molecules through the formation of a stable amide bond. This process is typically mediated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Quantitative Data on this compound Bioconjugation

The efficiency and stability of the conjugation process are critical for the successful development of targeted therapies. The following tables summarize key quantitative parameters associated with this compound bioconjugation.

| Property | Value | Source(s) |

| Molecular Weight | Approximately 848.14 g/mol | [1][2] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | -20°C for long-term storage | [1][2] |

| Solubility | Soluble in organic solvents like chloroform and methanol |

Table 1: Physicochemical Properties of this compound

| Parameter | Observation | Source(s) |

| Conjugation Efficiency | Peptide conjugation efficiencies of over 83% have been reported using carbodiimide chemistry. | |

| Stability of Amide Bond | The resulting amide bond is generally stable under physiological conditions. | |

| pH Stability of DSPE | The phospholipid ester bonds of DSPE are most stable around pH 6.5. Hydrolysis is accelerated in more acidic or alkaline conditions. | |

| Storage of Conjugates | Bioconjugates are typically stored at 4°C for short-term use or frozen at -20°C or -80°C for long-term stability. |

Table 2: Key Parameters of this compound Bioconjugation

Experimental Protocols

Protocol 1: General EDC/NHS-Mediated Conjugation of an Amine-Containing Molecule to this compound

This protocol outlines the fundamental steps for conjugating a protein, peptide, or other amine-containing ligand to this compound.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., antibody, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Organic solvent (e.g., chloroform or DMSO)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Preparation of this compound: Dissolve this compound in a minimal amount of a suitable organic solvent. This can then be dried down to a thin film and reconstituted in the Activation Buffer.

-

Activation of this compound:

-

Add EDC and Sulfo-NHS to the this compound solution in Activation Buffer. A molar excess of EDC and Sulfo-NHS over this compound is typically used (e.g., 5-10 fold excess).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.

-

-

Conjugation to the amine-containing biomolecule:

-

Add the amine-containing biomolecule dissolved in Conjugation Buffer to the activated this compound solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 for optimal reaction with primary amines.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the reaction: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification of the conjugate: Remove unreacted biomolecule, this compound, and reaction byproducts by dialysis against PBS or by using size-exclusion chromatography.

-

Characterization: Characterize the resulting this compound bioconjugate using appropriate techniques such as SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the conjugation efficiency.

Protocol 2: Preparation of Bioconjugate-Containing Liposomes

This protocol describes the thin-film hydration method for preparing liposomes incorporating the this compound bioconjugate.

Materials:

-

This compound bioconjugate

-

Structural lipids (e.g., DSPC, Cholesterol)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Hydration Buffer (e.g., PBS, HEPES-buffered saline)

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the this compound bioconjugate and structural lipids in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the Hydration Buffer pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids.

-

Gently agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process is typically carried out for about 1 hour.

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the lipid suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with the desired pore size using a lipid extruder. The extrusion should also be performed at a temperature above the Tc of the lipids.

-

-

Purification and Characterization:

-

Remove any unencapsulated material by size-exclusion chromatography or dialysis.

-

Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and the amount of conjugated biomolecule on the surface.

-

Visualization of Workflows and Pathways

Experimental Workflow: Bioconjugation and Liposome Formulation

The following diagram illustrates the overall workflow for creating targeted liposomes using this compound.

Workflow for creating targeted liposomes.

Signaling Pathway: PI3K/Akt Pathway Inhibition by Targeted Nanoparticles

This compound-based nanoparticles can be designed to deliver inhibitors to cancer cells, thereby modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

Targeted delivery of a PI3K inhibitor.

References

The Succinic Acid Linker: A Technical Guide to its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the choice of a chemical linker is a critical determinant of a drug conjugate's success. Among the diverse array of linkers, the succinic acid linker, a four-carbon dicarboxylic acid, has emerged as a versatile and widely utilized component in the design of sophisticated drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the multifaceted role of the succinic acid linker, detailing its chemistry, impact on stability and efficacy, and the experimental protocols for its evaluation.

The Chemistry of the Succinic Acid Linker: A Foundation of Bioconjugation

The utility of the succinic acid linker stems from its ability to be readily incorporated into bioconjugation strategies. Succinic anhydride is a common starting material, reacting with nucleophilic groups such as amines and hydroxyls on proteins or drug molecules to form a stable amide or ester bond, respectively. This reaction introduces a terminal carboxylic acid, which can then be activated, often as an N-hydroxysuccinimide (NHS) ester, for subsequent reaction with another amine-containing molecule, thus forming the complete linkage.[1]

A prevalent application of this chemistry is in connecting payloads to antibodies or other targeting moieties. For instance, the synthesis of paclitaxel-2'-succinate NHS ester involves the reaction of paclitaxel with succinic anhydride, followed by activation with N-hydroxysuccinimide, creating a reactive handle for conjugation to antibodies.[1]

The Succinic Acid Linker in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker connecting the cytotoxic payload to the monoclonal antibody is paramount for achieving a therapeutic window. The succinic acid linker, often as part of a larger linker structure, plays a significant role in the stability and release of the payload.

The Succinimide Ring: A Point of Attachment and a Source of Instability

A common strategy for attaching payloads to cysteine residues on an antibody involves the use of maleimide chemistry. The maleimide group reacts with the thiol of the cysteine to form a stable thioether bond, resulting in a succinimide ring within the linker structure. While this provides a secure initial attachment, the succinimide ring itself is susceptible to hydrolysis, leading to a "ring-opening" reaction.[2][3][4] This hydrolysis can have a profound impact on the stability of the ADC.

The rate of this ring-opening is dependent on factors such as pH and the local chemical environment. While a ring-opened succinimide can be more stable against the reverse Michael reaction (deconjugation), the presence of both ring-closed and ring-opened forms can lead to product heterogeneity.

Impact on ADC Stability and Pharmacokinetics

The stability of the linker is a critical factor influencing the pharmacokinetic profile of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic index. Conversely, a linker that is too stable may not efficiently release the payload at the tumor site.

While direct head-to-head clinical pharmacokinetic data comparing succinate-based linkers to other common linkers like the protease-cleavable valine-citrulline (Val-Cit) are limited in publicly available literature, preclinical studies offer insights. For example, some studies have shown that non-cleavable linkers, which can include succinate-based structures, generally exhibit greater plasma stability compared to some cleavable linkers. However, this increased stability can sometimes come at the cost of a reduced "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

The table below summarizes a conceptual comparison of linker characteristics. It is important to note that the in vivo performance is highly dependent on the specific ADC, including the antibody, payload, and the overall linker design, not just the succinate moiety itself.

| Linker Type | General Plasma Stability | Release Mechanism | Potential Bystander Effect |

| Succinate-based (Non-cleavable) | High | Antibody degradation in lysosome | Low |

| Valine-Citrulline (Cleavable) | Moderate to High | Protease (e.g., Cathepsin B) cleavage in lysosome | High |

| Hydrazone (Cleavable) | Low to Moderate | pH-dependent hydrolysis in endosome/lysosome | Moderate |

| Disulfide (Cleavable) | Moderate | Reduction in the intracellular environment | Moderate |

The Succinic Acid Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of PROTAC design, influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).

While polyethylene glycol (PEG) and alkyl chains are the most common linkers in PROTACs, succinate-based linkers can be employed to provide a balance of flexibility and hydrophilicity. The length and composition of the linker are crucial for optimal ternary complex formation and subsequent degradation efficiency. The flexibility of a succinate linker can allow for the necessary conformational adjustments for the two proteins to come into productive proximity.

The design of PROTACs often involves the screening of a library of linkers with varying lengths and compositions to identify the optimal connection for a given target and E3 ligase pair.

Succinic Acid as a General Chemical Spacer

Beyond ADCs and PROTACs, the succinic acid moiety serves as a versatile spacer in various bioconjugation and protein engineering applications. Its dicarboxylic nature allows it to be used to extend the distance between two conjugated molecules, which can be crucial for maintaining the biological activity of one or both components.

In fusion proteins, flexible linkers are often required to ensure that the individual domains can fold and function independently. While glycine-serine repeats are common, succinic acid-based linkers can also be used to provide the necessary spacing and flexibility. The introduction of a succinyl group can also be used to modify the surface properties of proteins, for example, by introducing a negative charge, which can influence solubility and aggregation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of conjugates containing a succinic acid linker.

Synthesis of a Succinate-Linked Conjugate (General Protocol)

This protocol outlines the general steps for conjugating a drug molecule to a protein using a succinic acid linker.

-

Succinylation of the Drug:

-

Dissolve the drug molecule containing a reactive hydroxyl or amine group in a suitable aprotic solvent (e.g., anhydrous pyridine or DMF).

-

Add succinic anhydride in excess (e.g., 1.5-2 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Purify the resulting drug-succinate derivative.

-

-

Activation of the Carboxylic Acid:

-

Dissolve the purified drug-succinate in an anhydrous aprotic solvent (e.g., DMF or DMSO).

-

Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction at room temperature for several hours to overnight to form the NHS ester.

-

-

Conjugation to the Protein:

-

Prepare the protein (e.g., antibody) in a suitable buffer at a slightly alkaline pH (e.g., pH 8.0-8.5) to ensure the primary amines (lysine residues) are deprotonated and nucleophilic.

-

Add the activated drug-succinate-NHS ester solution to the protein solution in a controlled molar ratio.

-

Incubate the reaction for a specified time (e.g., 1-4 hours) at room temperature or 4°C.

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or lysine).

-

Purify the resulting conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other small molecules.

-

In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the linker and the rate of payload release in a biologically relevant matrix.

-

Incubation:

-

Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

-

Quantification of Intact ADC (ELISA-based):

-

Use two separate ELISAs: one to measure the total antibody concentration and another to measure the concentration of the antibody-conjugated drug.

-

The difference between these values indicates the extent of drug deconjugation.

-

-

Quantification of Released Payload (LC-MS-based):

-

Precipitate the plasma proteins from the collected aliquots using an organic solvent (e.g., acetonitrile).

-

Analyze the supernatant by LC-MS to quantify the amount of free payload.

-

Characterization of Succinimide Ring Opening

Imaged Capillary Isoelectric Focusing (iCIEF) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful techniques to monitor the hydrolysis of the succinimide ring.

-

iCIEF: This method separates proteins based on their isoelectric point (pI). The ring-opening of the succinimide introduces a new carboxylic acid group, leading to a change in the pI of the ADC, which can be detected and quantified.

-

RP-HPLC: This technique can be used to separate different forms of the ADC based on their hydrophobicity. The ring-opened and closed forms may have slightly different retention times, allowing for their quantification.

Visualizations of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the synthesis and evaluation of molecules with succinic acid linkers.

Caption: General workflow for the synthesis of an antibody-drug conjugate using a succinic acid linker.

Caption: Experimental workflow for assessing the in vitro plasma stability of an antibody-drug conjugate.

Caption: Logical workflow for the design and evaluation of PROTACs incorporating a succinic acid linker.

Conclusion

The succinic acid linker is a cornerstone of modern bioconjugation chemistry, offering a reliable and versatile tool for the construction of complex therapeutic modalities. Its application in ADCs and PROTACs highlights its importance in modulating critical parameters such as stability, pharmacokinetics, and efficacy. A thorough understanding of its chemistry, the nuances of the resulting succinimide linkage, and the appropriate experimental methodologies for its evaluation is essential for researchers and drug developers seeking to harness its full potential in the creation of next-generation targeted therapies. As the field continues to evolve, the rational design and application of the succinic acid linker will undoubtedly contribute to the development of safer and more effective drugs.

References

Navigating the Solubility of DSPE-Succinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl] (DSPE-succinic acid), a critical parameter for the formulation of lipid-based drug delivery systems. Understanding the solubility of this amphiphilic phospholipid is paramount for the successful development of liposomes and other nanoparticles used in targeted therapeutics and vaccine delivery. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their formulation development endeavors.

Quantitative Solubility of this compound

The solubility of this compound is influenced by its molecular structure, which features two long, saturated stearoyl chains (hydrophobic tails) and a polar headgroup containing a phosphate and a succinic acid moiety. This amphiphilic nature dictates its solubility in various solvents. Currently, publicly available quantitative data is limited, but a key finding is presented below.

| Solvent | Solubility | Conditions |

| Dimethylformamide (DMF) | 3.33 mg/mL (3.93 mM) | Requires ultrasonic warming and heating to 60°C |

Factors Influencing this compound Solubility

The solubility of an amphiphilic molecule like this compound is not governed by a single factor but rather by a complex interplay of various physicochemical properties of both the solute and the solvent. The following diagram illustrates the key relationships influencing its dissolution.

A Researcher's In-depth Guide to Commercial DSPE-Succinic Acid

For scientists and professionals in drug development, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)]—commonly abbreviated as DSPE-succinic acid—is a critical component in the formulation of advanced drug delivery systems. Its unique structure, featuring a phospholipid anchor and a terminal carboxylic acid group, makes it an invaluable tool for creating functionalized liposomes and nanoparticles. This technical guide provides a comprehensive overview of commercial sources, key quality considerations, and detailed protocols for the application of this compound in research settings.

Commercial Sources and Specifications

A variety of suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency, and available documentation. The following table summarizes key information for several prominent commercial sources.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Available Quantities | Storage Conditions |

| BroadPharm | This compound | ≥98% | 848.2 | 248253-94-3 | 100 mg, 250 mg, 500 mg | -20°C |

| MedchemExpress | This compound | Not specified | 848.14 | 248253-94-3 | 5 mg and larger sizes | -20°C (1 month), -80°C (6 months)[1] |

| Tebubio | This compound | Reagent Grade | 848.16 | 248253-94-3 | 100 mg, 250 mg, 500 mg | -20°C[2] |

| InvivoChem | This compound | ≥98% | Not specified | 248253-94-3 | 100 mg, 500 mg | Not specified |

| MyBioSource | DSPE biochemical | Research Grade | Not specified | Not specified | Varies | Powder: -20°C for 3 years[3] |

Experimental Protocols

The utility of this compound lies in its ability to be incorporated into a lipid bilayer and subsequently conjugated to various molecules via its terminal carboxyl group. Below are detailed methodologies for key experimental procedures.

Liposome Formulation using Thin-Film Hydration

The thin-film hydration method is a common technique for preparing liposomes incorporating this compound.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Extruder with polycarbonate membranes of desired pore size

Procedure:

-

Lipid Film Preparation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under a vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

-

Bioconjugation via EDC/NHS Chemistry

The terminal carboxyl group of this compound can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to facilitate covalent bonding with amine-containing molecules such as peptides, proteins, or small molecule drugs.

Materials:

-

Liposomes containing this compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Amine-containing ligand (peptide, protein, etc.)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Activation of Carboxyl Groups:

-

Resuspend the this compound-containing liposomes in Activation Buffer.

-

Add EDC and sulfo-NHS to the liposome suspension. A typical molar ratio is a 10-50 fold excess of EDC and sulfo-NHS relative to the amount of this compound.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

Remove excess EDC and sulfo-NHS by passing the activated liposomes through a desalting column equilibrated with Coupling Buffer.

-

-

Conjugation to Amine-Containing Ligand:

-

Immediately add the amine-containing ligand to the activated liposome suspension. The pH should be adjusted to 7.2-7.5 for optimal coupling.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution, such as hydroxylamine, to a final concentration of 10-50 mM to deactivate any remaining active esters.

-

-

Purification:

-

Purify the ligand-conjugated liposomes from unconjugated ligands and reaction byproducts using size exclusion chromatography or dialysis.

-

Mandatory Visualizations

Logical Workflow for Supplier Selection

Caption: A logical workflow for selecting a commercial supplier of this compound.

Experimental Workflow for Targeted Liposome Formulation

Caption: A typical experimental workflow for creating targeted liposomes using this compound.

References

- 1. Topology of Surface Ligands on Liposomes: Characterization Based on the Terms, Incorporation Ratio, Surface Anchor Density, and Reaction Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening and Optimization of Ligand Conjugates for Lysosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Conjugation of Peptides to DSPE-Succinic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of peptides to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with a succinic acid linker. This process is crucial for the development of targeted drug delivery systems, such as liposomes and micelles, where the peptide acts as a targeting moiety to direct the nanocarrier to specific cells or tissues. The following sections detail the chemical principles, necessary materials, and step-by-step procedures for successful conjugation.

Principle of Conjugation

The conjugation of a peptide to DSPE-succinic acid primarily relies on the formation of a stable amide bond between the carboxylic acid group of the this compound and a primary amine group on the peptide. This amine group is typically the N-terminal α-amine or the ε-amine of a lysine residue. To facilitate this reaction, the carboxylic acid is first activated to a more reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester. This two-step process, often referred to as EDC/NHS chemistry, is a widely used and efficient method for bioconjugation in aqueous or organic solvents.

An alternative strategy involves using a thiol-reactive maleimide derivative of DSPE, which reacts specifically with a cysteine residue on the peptide. While not directly using this compound, it is a prevalent and highly efficient method for peptide-lipid conjugation and is therefore also described.

Data Presentation

The following table summarizes typical quantitative data associated with the conjugation of peptides to DSPE derivatives. These values can vary depending on the specific peptide sequence, reaction conditions, and purification methods.

| Parameter | Amine-Reactive (EDC/NHS) | Thiol-Reactive (Maleimide) | Reference |

| Molar Ratio (Lipid:Peptide) | 3:1 to 15:1 | 3:1 to 4:1 | [1][2] |

| Reaction Time | 2 hours - Overnight | 1 - 24 hours | [3][4] |

| Reaction pH | 7.4 | 7.4 - 8.0 | [1] |

| Typical Solvent | PBS, DMF/PBS mixture | DMSO, PBS, Buffer with TEA and NaCl | |

| Conjugation Efficiency | ~91% (yield of final conjugate) | >95% | |

| Purification Method | Dialysis, RP-HPLC | RP-HPLC | |

| Characterization | MALDI-TOF MS, FT-IR | MALDI-TOF MS, ESI-MS |

Experimental Protocols

Protocol 1: Amine-Reactive Conjugation using EDC/NHS Chemistry

This protocol describes the conjugation of a peptide containing a primary amine to this compound (often in the form of DSPE-PEG-COOH) via the formation of an amide bond.

Materials:

-

DSPE-PEG-COOH (DSPE with a PEG linker terminating in a carboxylic acid)

-

Peptide with an available N-terminal or lysine amine group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility

-

Dialysis membrane (e.g., 3 kDa MWCO)

-

Lyophilizer

Procedure:

-

Activation of DSPE-PEG-COOH:

-

Dissolve DSPE-PEG-COOH in 1x PBS. If solubility is an issue, a minimal amount of an organic solvent like DMF can be used.

-

Add EDC to the DSPE-PEG-COOH solution. A typical molar ratio is 10:1 (EDC:DSPE-PEG-COOH).

-

Stir the reaction mixture for 1 hour at room temperature to activate the carboxylic acid group.

-

Add NHS to the reaction mixture. A common molar ratio is 5:1 (NHS:DSPE-PEG-COOH).

-

Continue stirring for an additional 2 hours at room temperature to form the NHS ester.

-

-

Conjugation to the Peptide:

-

Dissolve the peptide in 1x PBS.

-

Add the peptide solution to the activated DSPE-PEG-NHS ester solution. A molar excess of the lipid is typically used.

-

Allow the reaction to proceed overnight at room temperature with gentle stirring.

-

-

Purification of the Conjugate:

-

To remove unreacted peptide and EDC/NHS byproducts, purify the reaction mixture by dialysis against deionized water using a membrane with an appropriate molecular weight cutoff (e.g., 3000 Da) for 48 hours, with several changes of water.

-

Alternatively, for more rigorous purification, use reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified solution to obtain the DSPE-PEG-peptide conjugate as a powder.

-

-

Characterization:

-

Confirm the successful conjugation and determine the molecular weight of the final product using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). An increase in mass corresponding to the peptide moiety should be observed.

-

Fourier-Transform Infrared (FT-IR) spectroscopy can also be used to confirm the formation of the amide bond.

-

Protocol 2: Thiol-Reactive Conjugation using Maleimide Chemistry

This protocol is suitable for peptides that have been synthesized with a cysteine residue for specific, directed conjugation.

Materials:

-

DSPE-PEG-Maleimide

-

Thiol-containing peptide (with a cysteine residue)

-

Dimethylsulfoxide (DMSO) or a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Lyophilizer

Procedure:

-

Preparation of Reactants:

-

Dissolve the DSPE-PEG-maleimide and the thiol-containing peptide separately in a suitable solvent. DMSO is often a good choice for both. For aqueous reactions, a buffer at a pH between 7.0 and 7.5 is optimal for the maleimide-thiol reaction.

-

-

Conjugation Reaction:

-

Mix the DSPE-PEG-maleimide and peptide solutions. A molar excess of the DSPE-PEG-maleimide (e.g., 3:1) is commonly used to ensure complete reaction of the peptide.

-

If using a mixed solvent system, the peptide can be dissolved in a buffer (e.g., 0.1 M sodium phosphate, pH 7.4) and the DSPE-PEG-maleimide in an organic solvent like DMF can be added subsequently.

-

Allow the reaction to proceed for 1 to 24 hours at room temperature. The reaction progress can be monitored by RP-HPLC.

-

-

Purification of the Conjugate:

-

Purify the DSPE-PEG-peptide conjugate from unreacted starting materials using RP-HPLC.

-

It is crucial to avoid acidic conditions during purification if the DSPE component is susceptible to hydrolysis. If acidic mobile phases are used, fractions should be neutralized immediately upon collection.

-

Lyophilize the purified fractions to obtain the final conjugate.

-

-

Characterization:

-

Verify the identity and purity of the conjugate using mass spectrometry techniques such as MALDI-TOF MS or Electrospray Ionization Mass Spectrometry (ESI-MS). A mass shift corresponding to the addition of the peptide to the DSPE-PEG-maleimide should be observed.

-

Mandatory Visualizations

Caption: Workflow for peptide conjugation to DSPE derivatives.

Caption: EDC/NHS activation and peptide conjugation pathway.

References

- 1. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Functionalizing Nanoparticles with DSPE-Succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinyl(polyethylene glycol)] (DSPE-succinic acid) is a critical step in the development of targeted drug delivery systems. The terminal carboxylic acid group on the this compound molecule provides a versatile handle for the covalent attachment of targeting ligands, such as antibodies, peptides, and other biomolecules. This surface modification can enhance the nanoparticle's stability, biocompatibility, and, most importantly, its ability to selectively accumulate at the desired site of action, thereby improving therapeutic efficacy and reducing off-target side effects.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles with this compound, including methods for nanoparticle preparation, conjugation chemistry, and characterization.

Key Applications

The functionalization of nanoparticles with this compound opens up a wide range of applications in drug delivery and diagnostics, including:

-

Targeted Cancer Therapy: Conjugation of antibodies or peptides that recognize tumor-specific antigens allows for the selective delivery of chemotherapeutic agents to cancer cells, minimizing systemic toxicity.

-

Gene Delivery: The carboxylic acid terminus can be used to attach cationic polymers or peptides to facilitate the complexation and delivery of nucleic acids (e.g., siRNA, mRNA) for gene therapy applications.

-

Bioimaging: Attachment of fluorescent dyes or contrast agents enables the use of functionalized nanoparticles for in vivo imaging and diagnostic purposes.

-

Crossing Biological Barriers: Specific ligands can be conjugated to facilitate the transport of nanoparticles across biological barriers, such as the blood-brain barrier.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the functionalization and characterization of nanoparticles with this compound.

Protocol 1: Preparation of this compound-Containing Nanoparticles

This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method. This method can be adapted for other types of lipid-based nanoparticles.

Materials:

-

Primary lipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Chloroform or a mixture of chloroform and methanol

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary lipid, cholesterol, and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:this compound), but this can be optimized.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired hydration buffer by adding the buffer to the flask and gently agitating. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary lipid.

-

This process will form multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

-

Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a lipid extruder. Ensure the temperature is maintained above the lipid Tc during extrusion.

-

-

Purification:

-

Remove any un-encapsulated material or unincorporated lipids by methods such as size exclusion chromatography (e.g., using a Sepharose CL-4B column) or dialysis.

-

Protocol 2: EDC/NHS Coupling of a Ligand to this compound Functionalized Nanoparticles

This protocol details the covalent conjugation of an amine-containing ligand (e.g., a peptide or antibody) to the carboxyl groups on the surface of the nanoparticles using carbodiimide chemistry.[4][5]

Materials:

-

This compound functionalized nanoparticles in an appropriate buffer (e.g., MES buffer, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Amine-containing ligand to be conjugated

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-7.5

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

-

Purification system (e.g., size exclusion chromatography, dialysis, or centrifugation)

Procedure:

-

Activation of Carboxyl Groups:

-

Resuspend the this compound functionalized nanoparticles in the activation buffer.

-

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer. A typical molar excess of EDC and NHS over the available carboxyl groups is used, but this should be optimized.

-

Add the EDC and NHS solutions to the nanoparticle suspension.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.

-

-

Removal of Excess EDC/NHS (Optional but Recommended):

-

To prevent unwanted cross-linking of the amine-containing ligand, it is advisable to remove the excess EDC and NHS.

-

This can be achieved by centrifugation and resuspension of the nanoparticles in the coupling buffer or by using a desalting column.

-

-

Conjugation of the Ligand:

-

Immediately add the amine-containing ligand, dissolved in the coupling buffer, to the activated nanoparticle suspension. The optimal pH for the coupling reaction is typically between 7.2 and 8.0.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching of the Reaction:

-

Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugated Nanoparticles:

-

Remove the unconjugated ligand and other reaction byproducts.

-

Purification can be performed using size exclusion chromatography, dialysis against a large volume of buffer, or repeated centrifugation and resuspension cycles.

-

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to ensure the quality and desired properties of the this compound functionalized nanoparticles.

Physical Characterization

Table 1: Physicochemical Properties of DSPE-Functionalized Nanoparticles

| Parameter | Method | Typical Values (DSPE-PEG Derivatives) |

| Particle Size (Diameter, nm) | Dynamic Light Scattering (DLS) | 80 - 200 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential (mV) | Laser Doppler Velocimetry | -20 to -50 mV (before conjugation) |

| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar vesicles |

Note: The values provided are typical for nanoparticles functionalized with DSPE-PEG derivatives and may vary depending on the specific lipid composition, preparation method, and the nature of the conjugated ligand.

Quantification of Surface Functionalization

It is crucial to quantify the number of available carboxyl groups or the amount of conjugated ligand on the nanoparticle surface.

Methods for Quantification:

-

Acid-Base Titration: A back-titration method can be used to determine the number of carboxyl groups on the nanoparticle surface.

-

Spectroscopic Assays: Fluorimetric or colorimetric assays can be employed by reacting the carboxyl groups with a labeled molecule.

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can quantify the elemental composition of the nanoparticle surface, allowing for the determination of the density of carboxyl groups or conjugated ligands.

-

Quantitative NMR (qNMR): For certain ligands, qNMR can be a powerful tool for quantifying the degree of conjugation.

Impact on Drug Loading and Stability

The incorporation of this compound and subsequent ligand conjugation can influence the drug loading capacity and the stability of the nanoparticles.

Table 2: Influence of this compound Functionalization on Nanoparticle Properties

| Parameter | Method | Expected Impact |

| Drug Encapsulation Efficiency (%) | Spectrophotometry, HPLC | May slightly decrease due to steric hindrance from the succinic acid linker and conjugated ligand, but this is highly dependent on the drug and nanoparticle system. |

| Drug Loading Capacity (%) | Spectrophotometry, HPLC | Similar to encapsulation efficiency, a slight decrease may be observed. |

| In Vitro Drug Release | Dialysis Method | The release profile may be altered. The surface modification can provide an additional barrier to drug diffusion. |

| Colloidal Stability | DLS (monitoring size over time in relevant media) | Generally improved due to increased electrostatic repulsion from the carboxyl groups. |

| Stability in Biological Media | DLS (monitoring size in serum-containing media) | The functionalization can either enhance or decrease stability depending on the nature of the conjugated ligand and its interaction with serum proteins. |

Note: The impact on drug loading and release is highly formulation-dependent and requires empirical determination for each specific drug and nanoparticle system.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoparticle Functionalization

Caption: Workflow for this compound Nanoparticle Functionalization.

Signaling Pathway for Targeted Drug Delivery

Caption: Mechanism of Targeted Nanoparticle Uptake and Drug Release.

Conclusion